molecular formula C10H20O2 B149876 Terpin CAS No. 565-48-0

Terpin

Cat. No.: B149876
CAS No.: 565-48-0
M. Wt: 172.26 g/mol
InChI Key: RBNWAMSGVWEHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terpin, also known as this compound hydrate, is a monocyclic monoterpenoid alcohol with the chemical formula C10H20O2. It is commonly used as an expectorant to loosen mucus in patients with bronchitis and related conditions. This compound is derived from natural sources such as turpentine, oregano, thyme, and eucalyptus .

Scientific Research Applications

Terpin has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Terpin, specifically this compound Hydrate, primarily targets the bronchial secretory cells in the lower respiratory tract . These cells play a crucial role in the production and secretion of mucus, a key component in our body’s defense mechanism against pathogens.

Mode of Action

This compound Hydrate works directly on the bronchial secretory cells to liquify and facilitate the elimination of bronchial secretions . This action helps to loosen mucus and ease congestion in patients presenting with acute or chronic bronchitis, and related pulmonary conditions . In addition to this, this compound Hydrate also exerts a weak antiseptic effect on the pulmonary parenchyma .

Biochemical Pathways

This suggests that it may influence the ciliary movement within the bronchial tubes, enhancing the clearance of mucus and trapped pathogens. Furthermore, research on α-Terpineol, a closely related compound, suggests it may have antioxidant effects, indicating potential involvement in redox signaling pathways .

Pharmacokinetics

It is known that this compound hydrate is used in the treatment of various respiratory diseases, suggesting that it is likely absorbed and distributed to the respiratory tract following administration

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with respiratory conditions such as bronchitis and pneumonia. By acting on the bronchial secretory cells, this compound Hydrate helps to liquify and eliminate bronchial secretions, thereby easing congestion and improving patient comfort .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dermal absorption of α-Terpineol, a compound similar to this compound, can be affected by factors such as skin type and environmental conditions . .

Safety and Hazards

Terpin can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection when handling this compound .

Biochemical Analysis

Biochemical Properties

Terpin, particularly α-Terpineol, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the compound’s structure and its ability to bind with different biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biomolecules that this compound interacts with.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The specific effects depend on the dosage and the specific animal model used.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and effects depend on the specific metabolic context.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific transporters or binding proteins it interacts with . It can also affect its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpin can be synthesized from various volatile oils like geraniol and linalool by adding dilute acids, such as 5% sulfuric acid . Another common method involves the hydration of α-pinene, a major component of turpentine oil, using acid catalysts like p-toluensulfonic acid or a mixture of phosphoric and acetic acid . The reaction conditions typically involve moderate temperatures and controlled acid concentrations to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves the fractional distillation of turpentine followed by hydration of the fractionated α-pinene. This method is preferred due to its efficiency and higher yield compared to direct synthesis from crude turpentine .

Chemical Reactions Analysis

Types of Reactions: Terpin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form terpinene and other related compounds.

    Reduction: Reduction of this compound can lead to the formation of terpinolene.

    Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Terpinene and related compounds.

    Reduction: Terpinolene.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

Uniqueness of Terpin: this compound is unique due to its dual role as an expectorant and antiseptic. While α-terpineol and terpinen-4-ol share some biological properties, this compound’s specific application in respiratory medicine sets it apart .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Menthan-1,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERPIN HYDRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TERPIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menthane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPIN, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpin
Reactant of Route 2
Terpin
Reactant of Route 3
Terpin
Reactant of Route 4
Reactant of Route 4
Terpin
Reactant of Route 5
Reactant of Route 5
Terpin
Reactant of Route 6
Terpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.